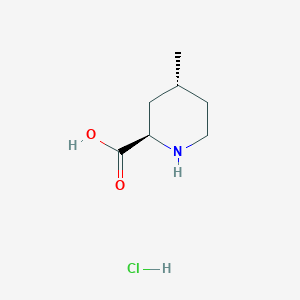,PROPIONIC ACID CAS No. 147633-36-1](/img/no-structure.png)
12-CASCADE,METHANE[4](3-OXO-6-OXA-2-AZAHEPTYLIDYNE),PROPIONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as an antibiotic, antifungal, and anticancer agent. In
Wirkmechanismus
The mechanism of action of 12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This disruption leads to the leakage of essential cellular components, which ultimately causes cell death. In the case of cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid are still being studied. However, it has been found to have minimal toxicity in animal studies, indicating that it may be safe for use in humans. It has also been found to have a broad spectrum of activity against various types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid in lab experiments include its broad spectrum of activity, low toxicity, and potential for the development of new antibiotics and antifungal agents. However, its complex synthesis method and limited availability may pose limitations for its use in lab experiments.
Zukünftige Richtungen
The future directions for 12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid include further studies to elucidate its mechanism of action, as well as its potential for the development of new antimicrobial and anticancer agents. Additionally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods of production. Further studies may also be needed to determine the safety and efficacy of this compound in humans, as well as its potential for drug interactions.
Conclusion:
In conclusion, 12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid is a promising compound that has shown potential in various scientific research applications. Its broad spectrum of activity, low toxicity, and potential for the development of new antibiotics and antifungal agents make it a valuable candidate for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
Synthesemethoden
The synthesis of 12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 3-oxo-6-oxa-2-azaheptylidyne, which is then reacted with methane[4] to form the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 12-Cascade, Methane[4](3-oxo-6-oxa-2-azaheptylidyne), Propionic Acid is vast and encompasses various fields of study. This compound has shown promising results in the treatment of bacterial and fungal infections, as well as in the treatment of certain types of cancer. It has been found to be effective against drug-resistant strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
CAS-Nummer |
147633-36-1 |
|---|---|
Molekularformel |
C57H88N4O32 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)

